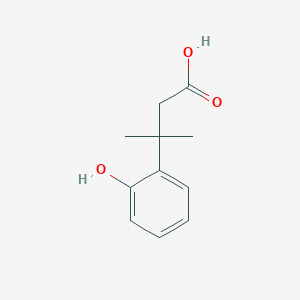

3-(2-Hydroxyphenyl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17990151

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-(2-hydroxyphenyl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14) |

| Standard InChI Key | OXUAHBGWCVQTOF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC(=O)O)C1=CC=CC=C1O |

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound belongs to the class of aryl-substituted branched-chain fatty acids, with the following features:

-

IUPAC Name: 3-(2-Hydroxyphenyl)-3-methylbutanoic acid.

-

Key Functional Groups:

-

A butanoic acid backbone with a methyl group at the β-carbon.

-

A 2-hydroxyphenyl group attached to the γ-carbon.

-

Stereochemical Considerations

While the exact stereochemistry is unspecified in available literature, analogous compounds like (2S,3R)-3-hydroxy-2-methylbutanoic acid highlight the importance of chirality in biological activity . Computational models suggest that the hydroxyphenyl group may adopt equatorial or axial orientations depending on solvation .

Physicochemical Properties

Data for this specific compound is sparse, but estimates based on structural analogs include:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 120–130°C (predicted) | |

| Boiling Point | 280–300°C (estimated) | |

| Solubility | Moderate in polar solvents (e.g., ethanol) | |

| pKa | ~4.2 (carboxylic acid group) |

Synthesis and Production

Route 1: Friedel-Crafts Acylation

A proposed pathway involves:

-

Acylation of 2-hydroxyphenol with 3-methylbutanoyl chloride in the presence of .

-

Hydrolysis of the intermediate ketone to yield the carboxylic acid .

Reaction Scheme:

Route 2: Microbial Oxidation

Enzymatic methods using Galactomyces reessii have been reported for analogous β-hydroxy acids, suggesting potential for biocatalytic production .

Challenges in Synthesis

-

Regioselectivity: Competing acylation at the phenol’s hydroxyl group requires careful control .

-

Purification: Separation from byproducts like 2-(2-hydroxyphenyl) derivatives remains a hurdle .

Research Gaps and Future Directions

Unexplored Areas

-

Toxicity Profiles: No in vivo studies are available.

-

Enzymatic Interactions: Role in gut microbiota metabolism remains speculative .

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume